molecular formula C12H8 B095080 1-Ethynylnaphthalene CAS No. 15727-65-8

1-Ethynylnaphthalene

Cat. No.: B095080
CAS No.: 15727-65-8
M. Wt: 152.19 g/mol
InChI Key: MCZUXEWWARACSP-UHFFFAOYSA-N
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Description

1-Ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₈. It is a derivative of naphthalene, where an ethynyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

1-Ethynylnaphthalene can be synthesized through various methods:

Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Ethynylnaphthalene undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynylnaphthalene involves its interaction with specific molecular targets. For instance, it is known to inhibit cytochrome P450 1B1, an enzyme involved in the metabolism of various compounds. This inhibition occurs through the binding of the ethynyl group to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUXEWWARACSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31961-12-3
Record name Naphthalene, 1-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31961-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90935650
Record name 1-Ethynylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-65-8
Record name 1-Ethynylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15727-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-ethynyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynylnaphthalene
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Synthesis routes and methods

Procedure details

Dimethylhydroxymethyl-1-naphthylacetylene (898 mg, 4.27 mmol) and NaOH (239 mg, KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98% article, 5.98 mmol) were placed in a 30 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 20 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 30 minutes. Diethyl ether was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=100/0→1/10) using silica gel to give 577 mg of the desired compound as a yellow solid (yield: 88.8%).
Name
Dimethylhydroxymethyl-1-naphthylacetylene
Quantity
898 mg
Type
reactant
Reaction Step One
Name
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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